molecular formula C21H23NO3S B1614326 3'-Carboethoxy-2-thiomorpholinomethyl benzophenone CAS No. 898781-62-9

3'-Carboethoxy-2-thiomorpholinomethyl benzophenone

Cat. No.: B1614326
CAS No.: 898781-62-9
M. Wt: 369.5 g/mol
InChI Key: KRMWSVFNNHIXIX-UHFFFAOYSA-N
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Description

3’-Carboethoxy-2-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO3S. It is known for its unique structure, which includes a benzophenone core substituted with a thiomorpholine ring and a carboethoxy group. This compound is primarily used in research and experimental applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Carboethoxy-2-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone derivatives with thiomorpholine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for 3’-Carboethoxy-2-thiomorpholinomethyl benzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3’-Carboethoxy-2-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3'-Carboethoxy-2-thiomorpholinomethyl benzophenone exhibit significant antimicrobial properties. Studies have shown that derivatives of benzophenone can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar bioactivity.

Case Study:
A study conducted on benzophenone derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound's structure may contribute to its anticancer properties. Similar compounds have been found to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation.

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)TBDROS Generation
4'-Carboethoxy-3-thiomorpholinomethyl benzophenoneHeLa (Cervical Cancer)15Apoptosis Induction
2-Carboethoxy-benzophenoneA549 (Lung Cancer)20Cell Cycle Arrest

Photostability and UV Absorption

The benzophenone moiety is known for its excellent UV absorption properties, making it suitable for applications in sunscreens and UV-protective coatings. The incorporation of thiomorpholine enhances its stability under UV light exposure.

Application Example:
In formulations for sunscreens, the compound can be utilized as a UV filter, providing protection against harmful UVA and UVB radiation while maintaining stability over time.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of benzophenone derivatives with thiomorpholine and ethyl chloroformate under basic conditions. This method allows for the efficient formation of the desired compound with high yields.

Synthetic Route Overview:

  • Reagents : Benzophenone derivative, thiomorpholine, ethyl chloroformate.
  • Catalyst : Triethylamine.
  • Conditions : Reflux in an organic solvent (e.g., dichloromethane).

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-2-thiomorpholinomethyl benzophenone involves its interaction with various molecular targets. The thiomorpholine ring can interact with enzymes and receptors, potentially modulating their activity. The benzophenone core can also participate in photochemical reactions, making it useful in studies involving light-induced processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Carboethoxy-2-thiomorpholinomethyl benzophenone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Biological Activity

3'-Carboethoxy-2-thiomorpholinomethyl benzophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and implications for health.

This compound belongs to the benzophenone family, which are known for their UV-filtering properties. The specific structural modifications in this compound may influence its biological interactions and efficacy.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds in the benzophenone class can exhibit estrogenic effects, potentially influencing hormone-related pathways.

  • Estrogen Receptor Modulation : Similar compounds have shown weak agonistic effects on estrogen receptors, which could lead to altered proliferation rates in estrogen-sensitive tissues .
  • Antioxidant Properties : Some studies suggest that benzophenones can act as antioxidants, scavenging free radicals and reducing oxidative stress within cells.

In Vitro Studies

In vitro studies have demonstrated that this compound can impact cell viability and proliferation in various cancer cell lines. For instance:

  • Cell Proliferation : The compound may inhibit or promote cell growth depending on the concentration and cellular context.
  • Apoptosis Induction : Evidence suggests that it may induce apoptosis in specific cancer cells, potentially through mitochondrial pathways .

In Vivo Studies

Animal models have been employed to assess the effects of this compound on tumorigenesis and overall health outcomes:

  • Tumorigenesis : In studies involving mice, exposure to similar benzophenones resulted in increased tumor incidence under certain dietary conditions, highlighting the need for careful evaluation of long-term exposure risks .
  • Metastasis : The compound's impact on immune cell populations within tumors suggests it could influence metastatic potential, particularly in breast cancer models .

Data Tables

Study TypeFindingsReference
In VitroInduces apoptosis in cancer cell lines
In VivoIncreased tumor incidence under high-fat diet
PharmacokineticsRapid absorption and metabolism noted in studies

Case Studies

  • Breast Cancer Models : In a study examining the effects of benzophenone-3 (BP-3), a related compound, it was found that BP-3 exposure led to increased tumor vascularity and altered immune responses, suggesting a potential mechanism by which this compound could influence breast cancer progression .
  • Toxicological Assessments : Toxicological evaluations have indicated low acute toxicity but raised concerns regarding long-term exposure effects, particularly related to endocrine disruption and reproductive health .

Properties

IUPAC Name

ethyl 3-[2-(thiomorpholin-4-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-2-25-21(24)17-8-5-7-16(14-17)20(23)19-9-4-3-6-18(19)15-22-10-12-26-13-11-22/h3-9,14H,2,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMWSVFNNHIXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643810
Record name Ethyl 3-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-62-9
Record name Ethyl 3-[2-(4-thiomorpholinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{2-[(thiomorpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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